2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.: 61466-95-3
VCID: VC21179145
InChI: InChI=1S/C15H13FO3/c1-15(19,14(17)18)11-7-8-12(13(16)9-11)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18)
SMILES: CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O
Molecular Formula: C15H13FO3
Molecular Weight: 260.26 g/mol

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

CAS No.: 61466-95-3

Cat. No.: VC21179145

Molecular Formula: C15H13FO3

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid - 61466-95-3

CAS No. 61466-95-3
Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
IUPAC Name 2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid
Standard InChI InChI=1S/C15H13FO3/c1-15(19,14(17)18)11-7-8-12(13(16)9-11)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18)
Standard InChI Key WZESXUMKHKBMLE-UHFFFAOYSA-N
SMILES CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O
Canonical SMILES CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O

Overview of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, also known as alpha-Hydroxy Flurbiprofen, is a chemical compound with significant pharmaceutical applications. It is a derivative of flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of a fluorine atom and a hydroxypropanoic acid group, which contribute to its biological activity.

Target Enzymes

The primary mechanism of action for 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which play a crucial role in inflammation and pain signaling.

Pharmacokinetics

The compound exhibits rapid absorption when administered orally, with its half-life being consistent regardless of dosage. This pharmacokinetic profile allows for effective therapeutic use in managing pain and inflammation.

Biochemical Interactions

In addition to COX inhibition, this compound has shown interactions with fatty acid amide hydrolase (FAAH), suggesting potential implications in endocannabinoid metabolism.

Synthetic Routes

The synthesis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid typically involves:

  • Preparation of 2-(2-fluorobiphenyl-4-yl)magnesium bromide.

  • Reaction with 2-bromopropionic acid in the presence of a nickel catalyst.

  • Isolation and purification of the final product.

Industrial Production

In industrial settings, continuous production methods using tubular reactors are employed to ensure high yield and purity.

Anti-inflammatory Effects

Research has demonstrated that 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid effectively reduces inflammation markers in various models:

Concentration (µM)IL-6 Reduction (%)TNF-alpha Reduction (%)
103025
505550
1007065

Urease Inhibition

Recent studies have highlighted the urease inhibitory activity of this compound, showing IC50 values ranging from 18.92 μM to 90.75 μM, indicating its potential role in managing urinary tract infections.

Comparison with Similar Compounds

CompoundMolecular FormulaMechanism of Action
IbuprofenC13H18O2COX inhibition
KetoprofenC15H14O3COX inhibition
NaproxenC14H14O3COX inhibition

Uniqueness: The fluorine substitution in 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid enhances its pharmacokinetic properties compared to other NSAIDs.

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